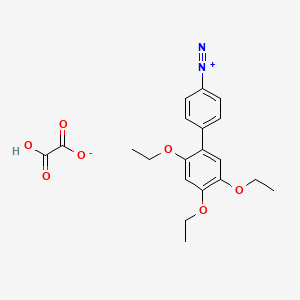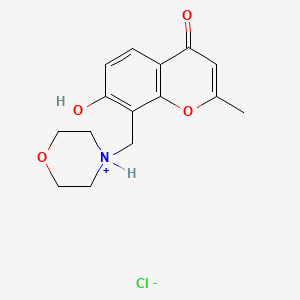
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by the presence of a chromone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the aminomethylation of 7-hydroxychromone derivatives. The reaction conditions often include the use of formaldehyde and morpholine in the presence of an acid catalyst to introduce the morpholinomethyl group at the 8th position of the chromone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the morpholinomethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 7-keto-2-methyl-8-morpholinomethylchromone.
Reduction: Formation of dihydro-7-hydroxy-2-methyl-8-morpholinomethylchromone.
Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromone core.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride involves its interaction with various molecular targets. The chromone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The morpholinomethyl group may enhance the compound’s solubility and cellular uptake, facilitating its interaction with intracellular targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: Similar chromone core with different substituents.
7-Hydroxy-4-methylcoumarin: Contains a coumarin core instead of a chromone core.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar chromone core with an iodo substituent
Uniqueness
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride is unique due to the presence of the morpholinomethyl group, which enhances its solubility and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
67226-80-6 |
|---|---|
Molecular Formula |
C15H18ClNO4 |
Molecular Weight |
311.76 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C15H17NO4.ClH/c1-10-8-14(18)11-2-3-13(17)12(15(11)20-10)9-16-4-6-19-7-5-16;/h2-3,8,17H,4-7,9H2,1H3;1H |
InChI Key |
SBFSYPRQAHMAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+]3CCOCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


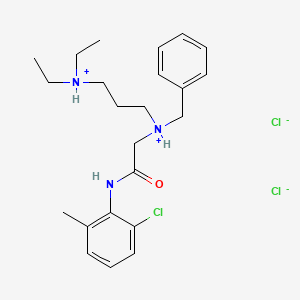

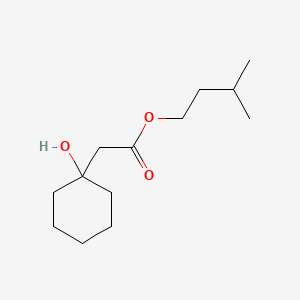
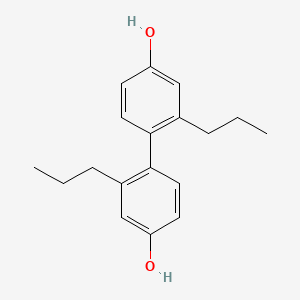
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
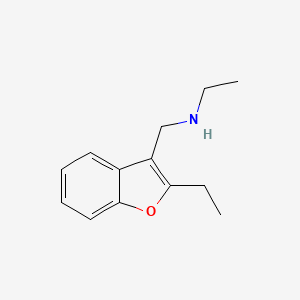
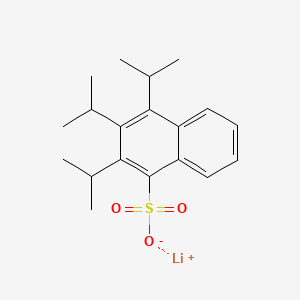
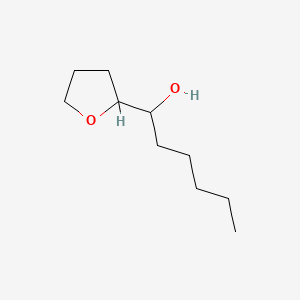

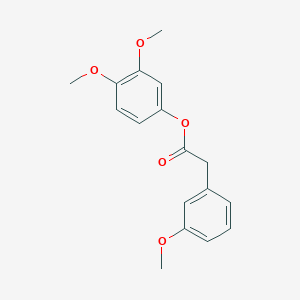

![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
